tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
Description
tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-4-carboxylate is a complex polycyclic compound featuring a tetracyclic framework with fused oxa (oxygen) and aza (nitrogen) heteroatoms. Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.33 g/mol (CAS No. 251.33, though this CAS number appears atypical for standard registries) . The compound is characterized by a rigid bicyclic core modified by a tert-butyl carbamate group, which enhances steric bulk and influences solubility and reactivity. It is synthesized via multistep organic reactions, likely involving lactonization or ring-closing strategies, as inferred from analogous dehydroiodination methodologies .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-5-9-7-4-8(10(9)6-15)12-11(7)17-12/h7-12H,4-6H2,1-3H3 |
InChI Key |
DNQISHJFYDPYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C4C3O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic core structure.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a substitution reaction using tert-butyl chloride and a suitable base.
Formation of the tetracyclic structure: This step involves further cyclization and functionalization to achieve the final tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: tert-Butyl chloride and a strong base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
The compound tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate is a complex organic molecule with significant potential in various scientific fields. Its unique structural properties lend it to applications in medicinal chemistry, materials science, and synthetic organic chemistry.
Medicinal Chemistry Applications
1. Drug Design and Development
- The compound's structural features allow it to interact with biological targets effectively. Research has indicated its potential as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.
- A study highlighted its use in synthesizing derivatives that exhibit enhanced biological activity compared to existing drugs .
2. Antimicrobial Properties
- Preliminary investigations have shown that derivatives of this compound possess antimicrobial activity against several pathogens. This opens avenues for its application in developing new antibiotics or antifungal agents .
Materials Science Applications
1. Polymer Chemistry
- The compound can be employed as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material characteristics such as strength and durability.
- Research has demonstrated that copolymers synthesized using this compound exhibit improved thermal stability and mechanical resilience .
2. Nanotechnology
- Due to its unique structure, the compound can be utilized in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.
Synthetic Organic Chemistry
1. Synthesis of Complex Molecules
- The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and cycloadditions.
- Case studies have documented successful syntheses of biologically active compounds using this compound as a key precursor .
2. Asymmetric Synthesis
- The chiral nature of the compound makes it an excellent candidate for asymmetric synthesis applications. It can be used to produce enantiomerically enriched compounds that are crucial in pharmaceutical development.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0{2,6}.0{8,10}]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related heterocyclic derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights
Ring System Complexity :
- The target compound’s tetracyclic framework distinguishes it from spirocyclic (e.g., ) or bicyclic (e.g., ) analogs. The fused rings likely confer higher rigidity, impacting binding affinity in pharmaceutical contexts .
Functional Group Variations: Amino vs. Benzyloxycarbamate: The compound in incorporates a benzyl-protected amine, enhancing lipophilicity and altering metabolic stability relative to the target compound’s tert-butyl group.
Molecular Weight and Solubility: The target compound (251.33 g/mol) is lighter than the benzyloxy derivative (388.46 g/mol, ), suggesting better solubility in organic solvents. However, the amino-spiro derivative (270 Da, ) may have improved aqueous solubility due to its polar NH₂ group.
Synthetic Accessibility :
- Spirocyclic analogs (e.g., ) are often synthesized via ketone-mediated cyclizations, while the target compound’s tetracyclic structure may require advanced ring-closing strategies, as seen in iodolactone-based syntheses .
Biological Activity
The compound tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate (CAS Number: 1864003-51-9) is a complex organic molecule with potential biological activity. Its structural characteristics suggest it may interact with various biological systems, making it a candidate for pharmacological studies.
- Molecular Formula : C13H23ClN2O2
- Molecular Weight : 274.79 g/mol
- IUPAC Name : tert-butyl rac-(1R,2S,6R,7S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
- Purity : Typically around 95% .
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential therapeutic applications and mechanisms of action.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results suggest that it can induce apoptosis in specific cancer types, although further studies are needed to elucidate the underlying mechanisms.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation.
Case Studies
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with specific receptors or enzymes involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
